molecular formula C26H33FO6 B14092011 (1S,2S,4R,8S,11R,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethylspiro[5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-6,1'-cyclopentane]-16-one

(1S,2S,4R,8S,11R,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethylspiro[5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-6,1'-cyclopentane]-16-one

Cat. No.: B14092011
M. Wt: 460.5 g/mol
InChI Key: FLDUYPKFSAAGBK-RHQVWKKYSA-N
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Description

(1S,2S,4R,8S,11R,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethylspiro[5,7-dioxapentacyclo[108002,904,8013,18]icosa-14,17-diene-6,1’-cyclopentane]-16-one is a complex organic compound with a unique structure It features multiple chiral centers, a spiro linkage, and several functional groups, including a fluoro, hydroxy, and hydroxyacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,4R,8S,11R,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethylspiro[5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-6,1’-cyclopentane]-16-one involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes:

  • Formation of the pentacyclic core through a series of cyclization reactions.
  • Introduction of the fluoro and hydroxy groups via selective fluorination and hydroxylation.
  • Addition of the hydroxyacetyl group through an acetylation reaction.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. The presence of multiple functional groups suggests that it could interact with various biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The fluoro and hydroxy groups are often found in bioactive molecules, suggesting that this compound could have pharmacological activity.

Industry

In industry, this compound could be used in the development of new materials. Its complex structure and functional groups may impart unique properties to materials, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which (1S,2S,4R,8S,11R,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethylspiro[5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-6,1’-cyclopentane]-16-one exerts its effects depends on its interaction with molecular targets. The fluoro group may enhance binding affinity to certain enzymes or receptors, while the hydroxy groups could participate in hydrogen bonding. The spiro linkage and pentacyclic core may also play a role in the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1S,2S,4R,8S,11R,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethylspiro[5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-6,1’-cyclopentane]-16-one apart is its specific combination of functional groups and its spiro linkage. This unique structure may confer distinct chemical and biological properties, making it a compound of significant interest for further research and development.

Properties

Molecular Formula

C26H33FO6

Molecular Weight

460.5 g/mol

IUPAC Name

(1S,2S,4R,8S,11R,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethylspiro[5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-6,1'-cyclopentane]-16-one

InChI

InChI=1S/C26H33FO6/c1-22-10-7-16(29)11-15(22)5-6-17-18-12-21-26(20(31)14-28,33-24(32-21)8-3-4-9-24)23(18,2)13-19(30)25(17,22)27/h7,10-11,17-19,21,28,30H,3-6,8-9,12-14H2,1-2H3/t17-,18-,19+,21+,22-,23?,25-,26+/m0/s1

InChI Key

FLDUYPKFSAAGBK-RHQVWKKYSA-N

Isomeric SMILES

C[C@]12C=CC(=O)C=C1CC[C@@H]3[C@@]2([C@@H](CC4([C@H]3C[C@@H]5[C@]4(OC6(O5)CCCC6)C(=O)CO)C)O)F

Canonical SMILES

CC12CC(C3(C(C1CC4C2(OC5(O4)CCCC5)C(=O)CO)CCC6=CC(=O)C=CC63C)F)O

Origin of Product

United States

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